molecular formula C5H9NO2 B2927919 N-hydroxycyclobutanecarboxamide CAS No. 77317-97-6

N-hydroxycyclobutanecarboxamide

Cat. No.: B2927919
CAS No.: 77317-97-6
M. Wt: 115.132
InChI Key: PUYLKDICZHTKBW-UHFFFAOYSA-N
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Description

N-hydroxycyclobutanecarboxamide is an organic compound with the molecular formula C5H9NO2 It is a derivative of cyclobutanecarboxamide, where the amide nitrogen is substituted with a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-hydroxycyclobutanecarboxamide typically involves the reaction of cyclobutanecarboxylic acid with hydroxylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a base such as triethylamine to neutralize the by-products.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-hydroxycyclobutanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, leading to the formation of cyclobutanecarboxylic acid derivatives.

    Reduction: The compound can be reduced to form cyclobutanecarboxamide.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to facilitate substitution reactions.

Major Products Formed

    Oxidation: Cyclobutanecarboxylic acid derivatives.

    Reduction: Cyclobutanecarboxamide.

    Substitution: Various substituted cyclobutanecarboxamide derivatives.

Scientific Research Applications

N-hydroxycyclobutanecarboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-hydroxycyclobutanecarboxamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making the compound a valuable tool in studying enzyme functions and developing inhibitors.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutanecarboxamide: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    N-hydroxycyclopentanecarboxamide: Similar structure but with a five-membered ring, which can affect its chemical properties and reactivity.

    N-hydroxycyclohexanecarboxamide: Contains a six-membered ring, leading to different steric and electronic effects.

Uniqueness

N-hydroxycyclobutanecarboxamide is unique due to its four-membered ring structure, which imparts strain and reactivity not seen in larger ring systems. The presence of the hydroxyl group further enhances its reactivity and potential for forming hydrogen bonds, making it a versatile compound in various chemical and biological applications.

Properties

IUPAC Name

N-hydroxycyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c7-5(6-8)4-2-1-3-4/h4,8H,1-3H2,(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUYLKDICZHTKBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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